4-Iodo-N-(2-methylbut-3-YN-2-YL)benzenesulfonamide
Overview
Description
4-Iodo-N-(2-methylbut-3-yn-2-yl)benzenesulfonamide is an organic compound with the molecular formula C11H12INO2S . It is used in research and has a molecular weight of 349.19 .
Synthesis Analysis
The synthesis of this compound involves a reaction with sodium carbonate in 1,2-dimethoxyethane and water at 85℃ for 18 hours . The reaction mixture is sealed under nitrogen and heated . After cooling to ambient temperature, ethyl acetate is added, and the organics are washed with saturated sodium bicarbonate (aq), brine, and dried (MgSO4) .Molecular Structure Analysis
The molecular structure of this compound is complex, with an iodine atom attached to a benzene ring, which is further connected to a sulfonamide group . The exact linear structure formula and InChI Key are not provided in the available resources .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a boiling point that is not specified in the available resources .Scientific Research Applications
Anticancer Activity : Some benzenesulfonamide derivatives have been explored for their anticancer properties. For instance, certain compounds have shown marked anticancer activity against human colorectal carcinoma and human cervix carcinoma cell lines (Karakuş et al., 2018). Another study has developed zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, indicating potential in photodynamic cancer therapy (Pişkin et al., 2020).
Carbonic Anhydrase Inhibition : Novel ureido benzenesulfonamides incorporating triazine moieties have been shown to inhibit human carbonic anhydrase isoforms, which are relevant in diseases like glaucoma, epilepsy, obesity, and cancer (Lolak et al., 2019).
Antibacterial Properties : N-alkyl/aralkyl-4-methyl-N-(naphthalen-1-yl)benzenesulfonamides have been investigated for their potent antibacterial properties (Abbasi et al., 2015).
Anticonvulsant Action : Benzenesulfonamide derivatives have been reported for their inhibitory action against human carbonic anhydrase and effective seizure protection in animal models, suggesting potential anticonvulsant properties (Mishra et al., 2017).
Optical and Electronic Properties : Studies on the hyperpolarizability of sulfonamide amphiphiles show the potential for these compounds in electronic and optical applications (Kucharski et al., 1999).
Safety and Hazards
Safety precautions for handling 4-Iodo-N-(2-methylbut-3-YN-2-YL)benzenesulfonamide include keeping away from heat, sparks, open flames, and hot surfaces . It should not be sprayed on an open flame or other ignition source . It should be stored away from clothing and combustible materials . Contact with air and water should be avoided due to the risk of violent reaction and possible flash fire .
Mechanism of Action
Target of Action
Compounds with similar structures, known as aminobenzenesulfonamides, are often associated with various biological targets .
Mode of Action
Based on its structural similarity to other aminobenzenesulfonamides, it may interact with its targets through the sulfonamide moiety .
Biochemical Pathways
It’s worth noting that the compound contains a 2-methylbut-3-yn-2-ol moiety, which is an intermediate in the industrial route to geraniol .
Properties
IUPAC Name |
4-iodo-N-(2-methylbut-3-yn-2-yl)benzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12INO2S/c1-4-11(2,3)13-16(14,15)10-7-5-9(12)6-8-10/h1,5-8,13H,2-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZORYNVTLUCZIO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#C)NS(=O)(=O)C1=CC=C(C=C1)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12INO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.